Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate
Overview
Description
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate is a chemical compound that features a piperazine ring substituted with a nitropyridine group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate typically involves the reaction of 3-nitropyridine with piperazine under controlled conditions. The reaction is followed by esterification with methyl propanoate. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine derivatives, carboxylic acids, and substituted pyridine compounds .
Scientific Research Applications
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets. The nitropyridine group can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
- 4-Methyl-3-nitropyridine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
Uniqueness
Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate is unique due to its specific substitution pattern on the piperazine ring and the presence of both nitropyridine and ester functional groups. This combination of features provides distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c1-21-12(18)4-6-15-7-9-16(10-8-15)13-11(17(19)20)3-2-5-14-13/h2-3,5H,4,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKXIROOZYTZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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